5-Amino-1-chloroisoquinoline
Overview
Description
5-Amino-1-chloroisoquinoline is a chemical compound with the CAS Number: 374554-54-8. Its molecular weight is 178.62 and its molecular formula is C9H7ClN21. It is a solid substance and should be stored in a dark place, sealed in dry, at 2-8°C1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 5-Amino-1-chloroisoquinoline. However, it’s important to note that the synthesis of such compounds often involves complex chemical reactions and should be carried out in a controlled laboratory environment.Molecular Structure Analysis
The molecular structure of 5-Amino-1-chloroisoquinoline consists of a benzene ring fused to a pyridine ring, forming an isoquinoline moiety2. The compound has an amino group attached to the 5th position and a chlorine atom attached to the 1st position of the isoquinoline ring1.
Chemical Reactions Analysis
Specific chemical reactions involving 5-Amino-1-chloroisoquinoline are not readily available. However, like other amines, it might undergo reactions such as alkylation, acylation, and sulfonation.Physical And Chemical Properties Analysis
5-Amino-1-chloroisoquinoline is a solid substance with a molecular weight of 178.62 and a molecular formula of C9H7ClN21. It should be stored in a dark place, sealed in dry, at 2-8°C1.Safety And Hazards
The compound is classified under the GHS07 hazard class and has a signal word of “Warning”. It has a hazard statement of H302, indicating that it may be harmful if swallowed1. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes4.
Future Directions
While specific future directions for 5-Amino-1-chloroisoquinoline are not available, it’s worth noting that research in the field of chemistry continues to explore the properties and potential applications of various isoquinoline derivatives.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature or consult with a chemistry expert.
properties
IUPAC Name |
1-chloroisoquinolin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDELEGMETMZLAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2Cl)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332698 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-chloroisoquinoline | |
CAS RN |
374554-54-8 | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20332698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-1-chloroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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